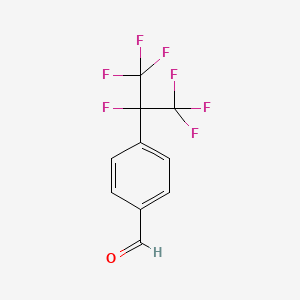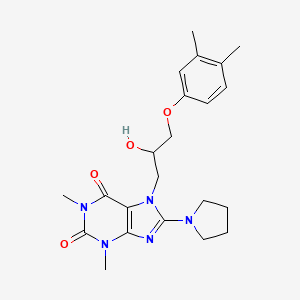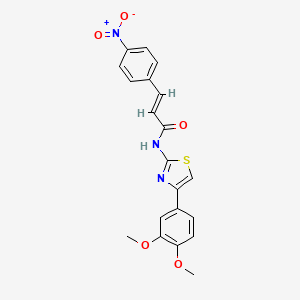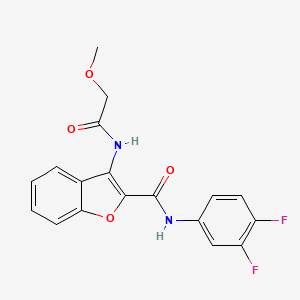
cis-4-Cyclopentene-1,3-Diol
描述
cis-4-Cyclopentene-1,3-Diol is an organic compound with the molecular formula C5H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentene ring. This compound is notable for its role as a building block in the synthesis of natural products, particularly those with cyclopentanoid structures. It has been used in the preparation of key intermediates for prostaglandin synthesis .
作用机制
Target of Action
It is known to be an important building block for the synthesis of natural products with cyclopentanoid structure elements .
Mode of Action
It is used in the preparation of key intermediates of prostaglandin synthesis , which suggests that it may interact with enzymes involved in this pathway.
Biochemical Pathways
cis-4-Cyclopentene-1,3-Diol is involved in the synthesis of natural products with cyclopentanoid structure elements . It is used in the preparation of key intermediates of prostaglandin synthesis , a biochemical pathway that produces prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation.
Result of Action
Given its role in the synthesis of natural products with cyclopentanoid structure elements , it may contribute to the biological activities of these compounds.
准备方法
Synthetic Routes and Reaction Conditions: cis-4-Cyclopentene-1,3-Diol can be synthesized through various methods. One common approach involves the epoxidation of cyclopentadiene followed by hydrolysis. The reaction typically involves the use of a peroxycarboxylic acid to form the epoxide, which is then hydrolyzed to yield the diol. The reaction conditions often include a solvent such as tetrahydrofuran and a controlled temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, it can be oxidized to form cyclopentene-1,3-dione.
Reduction: Reduction of this compound can lead to the formation of cyclopentane-1,3-diol.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acid chlorides or anhydrides can be used for esterification, while alkyl halides can be used for etherification.
Major Products:
Oxidation: Cyclopentene-1,3-dione.
Reduction: Cyclopentane-1,3-diol.
Substitution: Various esters or ethers depending on the reagents used.
科学研究应用
cis-4-Cyclopentene-1,3-Diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.
Medicine: The compound is involved in the synthesis of prostaglandins, which are important for various physiological processes.
相似化合物的比较
cis-1,2-Cyclopentanediol: Another diol with hydroxyl groups on adjacent carbon atoms.
trans-4-Cyclopentene-1,3-Diol: The trans isomer of cis-4-Cyclopentene-1,3-Diol.
Cyclopentane-1,3-Diol: A saturated analog without the double bond.
Uniqueness: this compound is unique due to its cis configuration and the presence of a double bond in the cyclopentene ring. This configuration imparts specific stereochemical properties that are important for its reactivity and its role as a building block in organic synthesis. The cis configuration also influences the compound’s physical properties, such as melting point and solubility .
属性
IUPAC Name |
(1S,3R)-cyclopent-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLIBJHDBWKNA-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29783-26-4 | |
| Record name | 29783-26-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Why is cis-4-Cyclopentene-1,3-diol of interest to organic chemists?
A: this compound is a valuable building block in organic synthesis, particularly for constructing complex molecules like prostaglandins. Its cyclic structure and the presence of two hydroxyl groups offer multiple possibilities for regio- and stereoselective transformations. [, ]
Q2: What are the key challenges in using this compound for installing alkyl groups?
A: A key challenge is achieving regioselectivity during alkylation. The molecule possesses two potential reaction sites, leading to the formation of either the trans 1,4-isomer or the trans 1,2-isomer. Controlling the reaction conditions and selecting appropriate reagents are crucial to favor the desired product. []
Q3: How can organometallic reagents be used to install alkyl groups onto this compound?
A: Researchers have successfully utilized both copper- and nickel-based reagents for this purpose. Organocuprates, generated from alkyl Grignard reagents and copper salts like copper(I) cyanide, have proven effective. [] Additionally, nickel catalysts like NiCl2(dppp), in conjunction with alkyl Grignard reagents, offer another route for alkylation. [] The choice of reagent and solvent significantly influences the regioselectivity and yield of the desired alkylated product. []
Q4: Can you elaborate on the role of copper catalysts in alkylation reactions of this compound?
A: Copper catalysts play a crucial role in controlling the regioselectivity of the alkylation reaction. For example, employing a catalytic amount of copper(I) cyanide with butylmagnesium chloride in tetrahydrofuran (THF) primarily yielded the trans 1,2-isomer. [] This highlights the importance of optimizing the copper catalyst and reaction conditions to achieve the desired product distribution.
Q5: Beyond alkyl groups, what other functionalities can be introduced to this compound?
A: Aryl and alkenyl groups can be efficiently introduced using a nickel-catalyzed coupling reaction with the corresponding borate reagents. [] This method utilizes NiCl2(PPh3)2 as the catalyst and additives like tert-butyl isocyanide and sodium iodide to enhance regioselectivity, offering a versatile route for structural diversification. []
Q6: Has this compound been used in the synthesis of natural products?
A: Yes, the methodologies developed for functionalizing this compound have been successfully applied in synthesizing prostaglandin intermediates. This highlights the potential of this compound as a versatile building block for accessing biologically relevant molecules. []
Q7: Are there any alternative approaches for functionalizing this compound besides organometallic reagents?
A: Yes, Heck-Matsuda desymmetrization has been explored as a method to introduce aryl groups to this compound. [, , ] This approach utilizes palladium catalysis and aryl diazonium salts, providing an alternative strategy for diversifying this molecule. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Chlorophenyl)methylsulfinyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2891330.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2891332.png)

![1-allyl-4-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2891335.png)
![1-[(4-fluorophenyl)carbonyl]-1H-indole-3-carbonitrile](/img/structure/B2891336.png)





![N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2891343.png)
![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)
![2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}ACETAMIDE](/img/structure/B2891349.png)
